molecular formula C19H15ClFN3O2 B2781816 N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1040665-42-6

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2781816
CAS RN: 1040665-42-6
M. Wt: 371.8
InChI Key: NWZSPWGGCUVZOD-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of dihydropyridazines, which are known for their diverse pharmacological activities.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • A study focused on the synthesis of 1,2,3-Triazolo[4,5-d]pyridazines, including derivatives similar to the compound , demonstrated the importance of substituents in determining the binding affinity to specific receptors (Biagi et al., 1999).
  • Another research discussed the synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, highlighting the significance of molecular properties in determining antimicrobial activities (Ahsan et al., 2016).
  • The solid-state tautomeric structure and refinement of a related HIV integrase inhibitor were analyzed, demonstrating the importance of molecular conformation in drug action (Bacsa et al., 2013).

Biological and Pharmacological Applications

  • The antimicrobial and antibacterial properties of 3-Substituted N-Benzylpyrazine-2-carboxamide derivatives, closely related to the compound, were evaluated, showing effectiveness against Mycobacterium tuberculosis and Staphylococcus aureus (Semelková et al., 2017).
  • Studies on metabolism and disposition of HIV integrase inhibitors using 19F-NMR spectroscopy provided insights into the metabolic fate and excretion of similar compounds (Monteagudo et al., 2007).
  • Synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities were explored, indicating potential therapeutic applications of related compounds (Khalifa & Abdelbaky, 2008).

Antimicrobial and Antitumor Activities

  • The synthesis, cytotoxic, and antioxidant evaluation of some new N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides showed potential in cytotoxic and antioxidant activities (Iosr et al., 2015).
  • Another study on chloro- and fluoro-substituted thiocarboxyhydrazones demonstrated effective antimicrobial properties against certain bacteria (Liu, 2015).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN3O2/c20-15-6-4-13(5-7-15)11-22-19(26)17-8-9-18(25)24(23-17)12-14-2-1-3-16(21)10-14/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWZSPWGGCUVZOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=O)C=CC(=N2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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